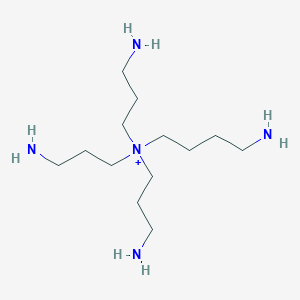

N(4)-bis(aminopropyl)spermidine(1+)

Descripción

Contextualization within Polyamine Biochemistry

Polyamines are a class of aliphatic polycations that are essential for a multitude of cellular processes. frontiersin.org Found in all living cells, from bacteria to humans, these molecules, including the well-known putrescine, spermidine (B129725), and spermine (B22157), are involved in cell growth, differentiation, DNA and protein synthesis, and maintaining cellular homeostasis. frontiersin.orgwikipedia.org Their positive charges at physiological pH allow them to interact with negatively charged molecules like DNA, RNA, and proteins, thereby stabilizing these macromolecules. wikipedia.org

N(4)-bis(aminopropyl)spermidine(1+) is a branched-chain polyamine, a structural distinction that sets it apart from the more common linear polyamines. nih.govnih.gov It is synthesized from spermidine through the sequential addition of two aminopropyl groups. nih.govuniprot.org This process is catalyzed by the enzyme N(4)-bis(aminopropyl)spermidine synthase, also known as BpsA. uniprot.orgwikipedia.org

Distinctive Presence and Significance in Thermophilic Organisms

The presence of N(4)-bis(aminopropyl)spermidine is a hallmark of thermophiles, which are organisms that thrive at high temperatures. nih.govebi.ac.uk It is considered a crucial component for their survival in such extreme conditions. wikipedia.orgebi.ac.uk Research has shown that this branched-chain polyamine is vital for the growth of thermophiles at elevated temperatures. nih.govexpasy.org

The synthesis of N(4)-bis(aminopropyl)spermidine is carried out by the enzyme N(4)-bis(aminopropyl)spermidine synthase (BpsA). wikipedia.orgebi.ac.uk This enzyme has been identified and characterized in various thermophilic archaea and bacteria, such as Thermococcus kodakarensis and Thermus thermophilus. nih.govuniprot.orgwikipedia.org Studies on Thermococcus kodakarensis have revealed that N(4)-bis(aminopropyl)spermidine is an abundant polyamine in its cytoplasm. nih.gov

Genetic studies involving the disruption of the bpsA gene in T. kodakarensis demonstrated the importance of N(4)-bis(aminopropyl)spermidine. The resulting mutant strain was unable to grow at 93°C, a temperature at which the wild-type strain can grow, highlighting the essential role of this branched-chain polyamine in high-temperature environments. nih.gov Further investigations have suggested that long-chain and branched polyamines like N(4)-bis(aminopropyl)spermidine are necessary for maintaining the structural integrity of ribosomes and certain tRNAs during growth at high temperatures. nih.gov The unique structure of these polyamines is thought to induce conformational changes in DNA that facilitate survival at extreme temperatures. nih.gov

Structure

2D Structure

Propiedades

Fórmula molecular |

C13H34N5+ |

|---|---|

Peso molecular |

260.44 g/mol |

Nombre IUPAC |

4-aminobutyl-tris(3-aminopropyl)azanium |

InChI |

InChI=1S/C13H34N5/c14-6-1-2-10-18(11-3-7-15,12-4-8-16)13-5-9-17/h1-17H2/q+1 |

Clave InChI |

FMTAVYOBEGHWPT-UHFFFAOYSA-N |

SMILES canónico |

C(CC[N+](CCCN)(CCCN)CCCN)CN |

Origen del producto |

United States |

Biosynthesis and Enzymology of N 4 Bis Aminopropyl Spermidine

Branched-Chain Polyamine Synthase A (BpsA)

Branched-Chain Polyamine Synthase A, officially designated as N(4)-bis(aminopropyl)spermidine synthase (EC 2.5.1.128), is the principal enzyme responsible for the biosynthesis of N(4)-bis(aminopropyl)spermidine. wikipedia.orguniprot.org This enzyme is critical for the viability of hyperthermophiles under extreme temperature conditions. expasy.orgnih.govuniprot.org BpsA has been identified and characterized in various thermophilic archaea and bacteria, including Thermococcus kodakarensis, Thermus thermophilus, and Pyrococcus furiosus. uniprot.orgnih.govuniprot.org It functions as a transferase, specifically transferring aminopropyl groups to a polyamine acceptor. wikipedia.orguniprot.org Interestingly, BpsA is classified as a single-module non-ribosomal peptide synthetase (NRPS), highlighting a unique catalytic mechanism among polyamine synthases. wikipedia.org

| Enzyme Characteristics | Description |

| Name | Branched-Chain Polyamine Synthase A (BpsA) |

| Systematic Name | N(4)-bis(aminopropyl)spermidine synthase |

| EC Number | 2.5.1.128 wikipedia.orguniprot.orguniprot.org |

| Function | Catalyzes the synthesis of branched-chain polyamines. wikipedia.orguniprot.orgebi.ac.uk |

| Organism Type | Predominantly found in thermophilic bacteria and archaea. wikipedia.orgnih.gov |

Enzymatic Mechanism and Substrate Specificity

Spermidine (B129725) + 2 S-adenosyl-3-(methylsulfanyl)propylamine ⇌ N4-bis(aminopropyl)spermidine + 2 S-methyl-5'-thioadenosine + 2 H+ uniprot.orguniprot.org

BpsA exhibits defined substrate specificity. Its primary acceptor substrate is the linear polyamine spermidine. nih.govnih.gov However, studies have shown that it can also utilize spermine (B22157) as an acceptor, leading to the formation of N(4)-aminopropylspermine. expasy.org The enzyme's flexible C-terminal region plays a significant role in recognizing the acceptor substrate and facilitating catalysis. wikipedia.orgresearchgate.net A proposed "ping-pong Bi-Bi" mechanism may facilitate this process, particularly at the high temperatures where these organisms live. wikipedia.org

Genetic Basis: The bpsA Gene

The genetic blueprint for Branched-Chain Polyamine Synthase A is the bpsA gene. uniprot.orguniprot.org Orthologs of this gene are conserved across various thermophilic bacteria and archaea but are notably absent in mesophiles, organisms that live at moderate temperatures. wikipedia.orgnih.gov This distribution underscores the specific evolutionary adaptation of this pathway to high-temperature environments. nih.gov

Genetic studies in the hyperthermophilic archaeon Thermococcus kodakarensis have provided direct evidence for the gene's function. The gene, identified as TK1691 in this organism, was targeted for disruption. nih.gov The resulting mutant strain, DBP1, was unable to produce either N(4)-aminopropylspermidine or N(4)-bis(aminopropyl)spermidine and, consequently, could not grow at the high temperature of 93°C, a condition tolerated by the wild-type strain. nih.gov This demonstrates that the bpsA gene and its protein product are essential for survival at extreme temperatures. nih.gov

| Organism | Gene Name/Locus | Organism Type |

| Thermus thermophilus | bpsA uniprot.org | Bacterium |

| Pyrococcus furiosus | bpsA (PF1111) uniprot.org | Archaeon |

| Thermococcus kodakarensis | bpsA (TK1691) nih.gov | Archaeon |

Molecular and Structural Insights into BpsA Catalysis

Structural and molecular analyses have begun to unravel the catalytic mechanism of BpsA. The enzyme's structure includes a catalytic center characterized by a Gly-Asp-Asp-Asp motif. wikipedia.org Upon the binding of the spermidine substrate, the enzyme undergoes a conformational change involving loop-closures to create a competent active site. wikipedia.org

Comparative structural studies of BpsA from T. kodakarensis (Tk-BpsA) and T. thermophilus (Tth-BpsA) have highlighted the crucial role of a flexible C-terminal region. wikipedia.orgresearchgate.net This region is not only involved in substrate specificity but is also integral to the catalytic process itself. researchgate.net The interaction between the reactive secondary amino group of the polyamine substrate and the sulfur atom of the product, 5ʹ-methylthioadenosine, is coordinated within this active site, involving key residues like Asp 159. wikipedia.org

Precursor Molecules and Metabolic Pathways

The synthesis of N(4)-bis(aminopropyl)spermidine is intrinsically linked to the central polyamine biosynthetic pathway through its requirement for specific precursor molecules.

Role of Spermidine as a Substrate

Spermidine, a ubiquitous linear triamine, serves as the foundational molecule upon which N(4)-bis(aminopropyl)spermidine is built. It acts as the acceptor for the two aminopropyl groups transferred by BpsA. uniprot.orgnih.gov The essentiality of spermidine as the precursor was confirmed in the bpsA-disrupted mutant of T. kodakarensis. In this mutant, the inability to synthesize branched-chain polyamines led to a significant, approximately 2.5-fold, accumulation of intracellular spermidine compared to the wild-type strain. nih.gov This buildup demonstrates that spermidine is the direct substrate for the BpsA-catalyzed reaction in vivo. nih.gov

Phylogenetic Distribution and Evolutionary Considerations

The occurrence of N(4)-bis(aminopropyl)spermidine is not widespread across all domains of life but is instead restricted to a specific group of microorganisms adapted to extreme environments. This limited distribution has significant evolutionary implications.

Exclusive Occurrence in Hyperthermophilic Archaea and Bacteria

N(4)-bis(aminopropyl)spermidine and its biosynthetic enzyme, BpsA, are exclusively found in hyperthermophilic archaea and bacteria. nih.govresearchgate.netasm.org These organisms thrive in environments with extremely high temperatures, such as deep-sea hydrothermal vents and hot springs. researchgate.net The presence of this and other unusual long-chain or branched polyamines is considered a key adaptation that contributes to the survival of hyperthermophiles at these elevated temperatures. researchgate.netnih.gov

The BpsA enzyme and its orthologs are conserved in (hyper)thermophiles within the phylum Euryarchaeota and in bacteria. wikipedia.orgnih.gov Studies on various microorganisms have shown that BpsA orthologs are present only in thermophiles. nih.govresearchgate.net The gene bpsA, which codes for this enzyme, has not been identified in organisms that grow at moderate temperatures (mesophiles). asm.org

The critical importance of N(4)-bis(aminopropyl)spermidine for life at high temperatures is highlighted by gene-disruption studies. In Thermococcus kodakarensis, a hyperthermophilic archaeon, the deletion of the bpsA gene resulted in the inability of the mutant strain to grow at 93°C. nih.govasm.org This demonstrates that the synthesis of this branched-chain polyamine is essential for cellular processes at such extreme temperatures. nih.gov This highly positively charged molecule is found in both the nucleic acid and membrane fractions of T. kodakarensis, suggesting it plays a role in stabilizing these structures. asm.org

| Organism | Domain | Environment | Key Finding |

| Thermococcus kodakarensis | Archaea | Hyperthermophilic | Contains N(4)-bis(aminopropyl)spermidine as a major polyamine, essential for growth at high temperatures. nih.govresearchgate.netnih.gov |

| Thermus thermophilus | Bacteria | Thermophilic | Possesses the BpsA enzyme for the biosynthesis of branched-chain polyamines. uniprot.orguniprot.org |

| Thermococcus eurythermalis | Archaea | Thermophilic | Contains the BpsA gene involved in branched-chain polyamine biosynthesis. ebi.ac.uk |

Biological Roles and Physiological Functions of N 4 Bis Aminopropyl Spermidine

Essentiality for High-Temperature Growth and Cellular Survival

The significance of N(4)-bis(aminopropyl)spermidine for life at elevated temperatures is most evident in studies of organisms that naturally produce it. In the hyperthermophilic archaeon Thermococcus kodakarensis, this branched-chain polyamine is synthesized from spermidine (B129725) by the enzyme N(4)-bis(aminopropyl)spermidine synthase (BpsA). asm.orgnih.govnih.gov Genetic studies have demonstrated that the absence of this enzyme, and consequently the lack of N(4)-bis(aminopropyl)spermidine, has profound effects on the organism's viability at the upper end of its growth temperature range.

Research has shown that a mutant strain of T. kodakarensis unable to synthesize N(4)-bis(aminopropyl)spermidine exhibits a stark inability to grow at 93°C, a temperature at which the wild-type strain thrives. asm.orgnih.govnih.gov While the mutant strain can still grow at a lower, yet still thermophilic, temperature of 85°C, it displays a longer lag phase compared to the wild-type. nih.govnih.gov This critical observation underscores that N(4)-bis(aminopropyl)spermidine is not merely beneficial but essential for cellular proliferation at extremely high temperatures. The growth defect at 93°C in the mutant strain could be partially restored by the external addition of N(4)-bis(aminopropyl)spermidine to the growth medium, further solidifying its crucial role. nih.gov

| Organism | Condition | Observation | Reference |

| Thermococcus kodakarensis (wild-type) | Growth at 93°C | Normal growth | nih.govnih.gov |

| Thermococcus kodakarensis (bpsA-disrupted mutant) | Growth at 93°C | No growth | asm.orgnih.govnih.gov |

| Thermococcus kodakarensis (bpsA-disrupted mutant) | Growth at 85°C | Growth with a longer lag phase | nih.govnih.gov |

| Thermococcus kodakarensis (bpsA-disrupted mutant) | Repeated cold and heat stress | Poor survival | asm.orgnih.gov |

Interactions with Cellular Macromolecules

The ability of N(4)-bis(aminopropyl)spermidine to support life at high temperatures is intrinsically linked to its interactions with and stabilization of key cellular macromolecules. As a highly positively charged molecule, it readily associates with negatively charged molecules like nucleic acids and the phospholipids of cellular membranes. asm.orgnih.gov

Stabilization of Nucleic Acids (DNA and RNA)

At elevated temperatures, the double-helical structure of DNA is under constant threat of denaturation. Polyamines, in general, are known to bind to and stabilize nucleic acids. nih.gov N(4)-bis(aminopropyl)spermidine, with its unique branched structure and high positive charge, is particularly effective in this role. It has been localized in the nucleic acid fractions of T. kodakarensis cells. asm.orgnih.gov

Studies have shown that branched-chain polyamines can induce conformational changes in large DNA molecules. asm.org Atomic force microscopy has revealed that N(4)-bis(aminopropyl)spermidine can induce a mesh-like structure in large DNA at moderate temperatures. As the temperature increases, it facilitates the unwinding of DNA and the formation of multiple nano-loops along the DNA strand. nih.gov These structural alterations are thought to be crucial for maintaining the integrity and functionality of the genome at high temperatures. nih.gov In vitro biochemical studies have further supported the role of branched polyamines in inducing structural changes to DNA that are proposed to facilitate growth at extreme temperatures. nih.gov The stabilization of DNA is a critical function, as organisms cannot survive if their genetic material is compromised by heat-induced denaturation. wikipedia.org

Similarly, RNA molecules, which often have complex three-dimensional structures essential for their function, are also susceptible to heat denaturation. Branched polyamines like tetrakis(3-aminopropyl)ammonium, which shares structural similarities with N(4)-bis(aminopropyl)spermidine, have been shown to be particularly effective at stabilizing single-stranded DNA and tRNA. nih.govresearchgate.net This suggests that N(4)-bis(aminopropyl)spermidine likely plays a vital role in protecting the structural and functional integrity of various RNA molecules within the cell.

Contribution to Cellular Membrane Stability and Function

The cellular membrane is another critical structure that is vulnerable to the disruptive effects of high temperatures. The fluidity of the membrane must be carefully maintained for proper function, and extreme heat can lead to a loss of integrity. N(4)-bis(aminopropyl)spermidine has been found to be enriched in the membrane fraction of T. kodakarensis, particularly in stationary phase cells, suggesting a direct role in membrane stabilization. asm.org

The inability of mutant strains lacking N(4)-bis(aminopropyl)spermidine to survive repeated cold stress further points to its importance in maintaining membrane stability and function in vivo. asm.orgnih.gov It is proposed that by interacting with the negatively charged phosphate head groups of phospholipids, N(4)-bis(aminopropyl)spermidine helps to stabilize the membrane structure, allowing it to withstand thermal stress.

Modulation of Core Cellular Processes

Beyond its structural roles in stabilizing macromolecules, N(4)-bis(aminopropyl)spermidine also actively participates in the regulation of fundamental cellular processes, including gene expression and protein synthesis.

Regulation of Gene Expression and Transcriptional Activity

Evidence suggests that N(4)-bis(aminopropyl)spermidine can influence which genes are expressed in the cell. In the T. kodakarensis mutant lacking this polyamine, the expression of specific genes was found to be absent. asm.orgnih.gov One notable example is the gene for the cytoplasmic hydrogenase subunit HyhL. asm.org This indicates that N(4)-bis(aminopropyl)spermidine is not just a passive structural component but can act as a regulatory molecule, potentially influencing the binding of regulatory proteins to DNA or altering local DNA conformation to favor or inhibit transcription. The ability of branched-chain polyamines to induce conformational changes in DNA, such as the formation of nano-loops, could be a potential mechanism for their role in gene regulation at high temperatures. asm.orgnih.gov

Enhancement of Translational Efficiency and Protein Synthesis

Efficient and accurate protein synthesis is vital for all life, and the translational machinery is also susceptible to heat-induced damage and inefficiency. While direct studies on the effect of N(4)-bis(aminopropyl)spermidine on translation in thermophiles are specific, the general roles of polyamines in protein synthesis are well-established. Polyamines are known to be involved in stabilizing the structure of ribosomes and tRNAs, and in facilitating the various steps of translation. Given the extreme conditions under which thermophiles operate, it is highly probable that N(4)-bis(aminopropyl)spermidine plays a crucial role in maintaining the efficiency and fidelity of protein synthesis. In vitro experiments have been conducted to assess the impact of various polyamines, including N(4)-bis(aminopropyl)spermidine, on translation at high temperatures. asm.org

The collective evidence paints a clear picture of N(4)-bis(aminopropyl)spermidine as a specialized and indispensable molecule for life in high-temperature environments. Its ability to protect and stabilize essential cellular components and to modulate core biological processes highlights a remarkable evolutionary adaptation that allows organisms to thrive under some of the most extreme conditions on Earth.

Role in Cellular Growth and Stress Adaptation Mechanisms

N(4)-bis(aminopropyl)spermidine, a branched-chain polyamine (BCPA), plays a critical and specialized role in the survival of certain microorganisms, particularly hyperthermophiles, which thrive in extremely high-temperature environments. asm.orgasm.orgnih.gov This unique polycation is not widely distributed in nature; its presence is restricted to bacterial and archaeal hyperthermophiles, suggesting a crucial function in adaptation to extreme heat. asm.orgnih.gov

Research has demonstrated that N(4)-bis(aminopropyl)spermidine is indispensable for cellular growth at elevated temperatures. nih.gov Studies on the hyperthermophilic archaeon Thermococcus kodakarensis have been particularly revealing. A mutant strain of this organism, known as DBP1, was engineered to lack the bpsA gene, which codes for the N(4)-bis(aminopropyl)spermidine synthase (BpsA) enzyme responsible for synthesizing this compound. nih.govnih.govnih.gov While the wild-type strain grows optimally at 85°C, the DBP1 mutant exhibited a slightly longer lag phase at this temperature. nih.govnih.gov The impact was far more severe at a higher temperature of 93°C, where the DBP1 strain was completely unable to grow. asm.orgnih.govnih.govnih.gov This growth failure at high temperatures could be partially reversed by adding N(4)-bis(aminopropyl)spermidine to the culture medium, confirming the compound's essential role in high-temperature cell proliferation. nih.gov

| Strain | Growth at 85°C | Growth at 93°C |

|---|---|---|

| Wild-Type (KU216) | Normal Growth | Normal Growth |

| bpsA Deletion Mutant (DBP1) | Slightly extended lag phase | No Growth |

The absence of the bpsA gene in the DBP1 strain results in the complete lack of N(4)-bis(aminopropyl)spermidine and its precursor, N(4)-aminopropylspermidine. nih.govnih.gov Instead, the mutant strain accumulates larger amounts of spermidine. nih.govnih.gov This alteration in polyamine content underscores the specific requirement for the branched-chain structure of N(4)-bis(aminopropyl)spermidine for survival at extreme temperatures. nih.gov

| Polyamine | Wild-Type (KU216) | bpsA Deletion Mutant (DBP1) |

|---|---|---|

| Spermidine | Present | Accumulated |

| Spermine (B22157) | Present | Present |

| N(4)-aminopropylspermidine | Present | Absent |

| N(4)-bis(aminopropyl)spermidine | Present | Absent |

Beyond its role in thermotolerance, N(4)-bis(aminopropyl)spermidine is also vital for adaptation to other environmental stresses. The DBP1 mutant of T. kodakarensis, which lacks this compound, demonstrated poor survival under repeated cycles of cold stress. asm.orgnih.gov This suggests that N(4)-bis(aminopropyl)spermidine is essential for maintaining membrane stability and function across a wide range of temperatures. nih.gov As a highly positively charged molecule, it is localized in both the nucleic acid and membrane fractions of the cell, where it likely contributes to the structural integrity of these crucial components under stressful conditions. asm.orgnih.gov Mutant cells lacking both N(4)-bis(aminopropyl)spermidine and its functional substitute, thermospermine (B1218049), could not survive repeated cycles of cold and heat stress, indicating a crucial role for these polyamines in long-term survival and potentially in facilitating hibernation-like states in environments with extreme temperature fluctuations. nih.gov

Metabolic Regulation and Homeostasis of N 4 Bis Aminopropyl Spermidine

Cellular Transport Systems for Branched-Chain Polyamines

The maintenance of intracellular polyamine homeostasis relies on a balance between biosynthesis, catabolism, and transport across the cell membrane. nih.gov While transport systems for common linear polyamines have been identified in various organisms, specific transporters for branched-chain polyamines like N(4)-bis(aminopropyl)spermidine have not been characterized.

The existing body of research indicates that N(4)-bis(aminopropyl)spermidine is synthesized de novo within hyperthermophiles to fulfill a specific structural role under heat stress. nih.govresearchgate.net This internal production may reduce the necessity for dedicated membrane transport systems for its uptake from the environment.

For context, the transport of linear polyamines is better understood. In bacteria such as E. coli, the PotD-PotABC system functions as an ATP-binding cassette (ABC) transporter with a preference for spermidine (B129725) uptake. nih.gov In eukaryotic cells, a complex and not yet fully elucidated polyamine transport system mediates both the uptake of exogenous polyamines and the efflux of endogenous ones, including their acetylated forms. nih.gov This system is critical for regulating intracellular polyamine levels and is highly active in rapidly proliferating cells. mdpi.com

| Transport System | Organism/Cell Type | Substrate(s) | Transport Type | Reference |

|---|---|---|---|---|

| PotD-PotABC | Escherichia coli | Spermidine, Putrescine | Uptake (ABC Transporter) | nih.gov |

| General Polyamine Transport System | Mammalian Cells | Spermidine, Spermine (B22157), Putrescine | Uptake and Efflux | nih.govmdpi.com |

| SSAT-mediated Export | Eukaryotic Cells | N(1)-acetylspermidine, N(1)-acetylspermine | Efflux | nih.govnih.gov |

Analytical Methodologies for N 4 Bis Aminopropyl Spermidine Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating polyamines from intricate biological matrices. Due to their high polarity and low volatility, direct analysis is challenging, often necessitating derivatization to improve their chromatographic behavior and detectability. vt.edu

High-Performance Liquid Chromatography (HPLC)

A significant challenge in the analysis of N(4)-bis(aminopropyl)spermidine is its separation from its isomer, N4-aminopropylspermine, as they can co-elute under standard HPLC conditions. nih.gov However, research has shown that modifying the HPLC separation conditions can successfully resolve these two isomers, allowing for their distinct identification. nih.gov For instance, HPLC analysis of acid-extracted cytoplasmic polyamines from Thermococcus kodakarensis successfully identified N(4)-bis(aminopropyl)spermidine as a major polyamine after optimizing the separation method. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique for polyamine analysis. researchgate.net A key prerequisite for GC analysis is the conversion of non-volatile polyamines into volatile derivatives. vt.edu This is typically achieved through derivatization with reagents like ethylchloroformate, propyl chloroformate, or pentafluoropropionic anhydride (B1165640) (PFPA). vt.edunih.govresearchgate.net

A critical consideration when using GC for the analysis of N(4)-bis(aminopropyl)spermidine is its thermal instability. The compound is known to degrade during GC and GC-MS analysis. nih.gov Specifically, N(4)-bis(aminopropyl)spermidine is converted into its breakdown products, N4-aminopropylnorspermidine and N4-aminopropylspermidine. nih.gov Therefore, the detection of these specific fragments in a GC chromatogram serves as an indirect but reliable indicator of the presence of N(4)-bis(aminopropyl)spermidine in the original sample. nih.gov

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the unequivocal identification and precise quantification of polyamines, including N(4)-bis(aminopropyl)spermidine. Its high sensitivity and specificity make it superior to UV or fluorescence detection, especially when coupled with a chromatographic separation system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the detection capabilities of MS. nih.gov In polyamine analysis, after separation of the derivatized analytes on the GC column, the eluting compounds are ionized, typically by electron ionization (EI), and the resulting mass spectra provide a molecular fingerprint that confirms their identity. nih.govmdpi.com Quantification is often performed using selected ion monitoring (SIM), where the instrument is set to detect only specific ions characteristic of the target analyte, enhancing sensitivity and selectivity. nih.govresearchgate.net

As mentioned, N(4)-bis(aminopropyl)spermidine degrades under GC conditions. nih.gov In a GC-MS analysis of cytoplasmic polyamines from T. kodakarensis, two major peaks were identified that corresponded to the derivatized forms of N4-aminopropylnorspermidine and N4-aminopropylspermidine. nih.gov The presence of these specific degradation products confirmed that N(4)-bis(aminopropyl)spermidine was a major polyamine in the organism, even though the parent molecule was not directly detected. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA) or Ethylchloroformate | nih.govresearchgate.net |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Quantification Mode | Selected Ion Monitoring (SIM) | researchgate.net |

| Internal Standards | Stable isotope-labeled analogs (e.g., ¹³C₄-Spermidine) | nih.govresearchgate.net |

| Identified Compounds (Indirectly for N(4)-bis(aminopropyl)spermidine) | N4-aminopropylnorspermidine, N4-aminopropylspermidine | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the preferred method for the quantitative analysis of polyamines in biological fluids due to its high specificity and sensitivity. mdpi.comnih.gov This technique can sometimes allow for the analysis of underivatized polyamines by using ion-pairing reagents like heptafluorobutyric acid in the mobile phase. mdpi.comstanford.edu However, derivatization, for example with dansyl chloride or isobutyl chloroformate, is often performed to improve chromatographic retention, enhance ionization efficiency, and achieve lower detection limits. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion (e.g., the molecular ion of the derivatized polyamine) and fragmenting it to produce characteristic product ions. The specific transition from a precursor ion to a product ion can be monitored using Selected Reaction Monitoring (SRM), which provides excellent quantitative accuracy and minimizes interferences from the sample matrix. stanford.edu LC-MS/MS has been successfully used to identify and quantify a wide range of polyamines and their metabolites in various biological samples, including serum, urine, and tissue homogenates. mdpi.comstanford.edunih.gov

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagent | Dansyl chloride or Isobutyl chloroformate | mdpi.comnih.gov |

| Chromatography | Reversed-phase (e.g., C18) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

| Quantification Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | stanford.edu |

| Analysis Time | Methods can be optimized for high-throughput analysis (e.g., <4 minutes) | nih.gov |

Optimized Sample Preparation for Biological Matrices

The quality of analytical data is highly dependent on the sample preparation procedure. The goal is to efficiently extract the target analytes, remove interfering substances like proteins and lipids, and concentrate the sample before instrumental analysis. nih.govresearchgate.net

For biological tissues and fluids, a deproteinization step is essential. This is commonly achieved by precipitation with an acid, such as trichloroacetic acid (TCA) or perchloric acid. nih.govstanford.edu TCA has been reported to be highly effective for extracting biogenic amines from tissue samples. nih.gov Following protein removal, further cleanup and concentration can be performed.

Liquid-Liquid Extraction (LLE) is a common technique. A two-step LLE using a Folch extraction followed by ethyl acetate (B1210297) partitioning has been shown to effectively remove interfering compounds and reduce matrix effects in the analysis of polyamine metabolites. mdpi.com

Solid-Phase Extraction (SPE) is another powerful cleanup method. Online SPE, where the extraction process is directly coupled to the LC-MS/MS system, minimizes manual sample handling and increases throughput. nih.gov The sample is loaded onto an SPE column where interferences are washed away before the analytes are eluted directly into the LC system. This approach has been successfully used for the robust quantification of eight different polyamines in serum. nih.gov It is important to note that polyamines are known to bind to various macromolecules, which can lead to their depletion during certain extraction steps, a factor that must be considered when developing a method. nih.gov

Research Models and Experimental Approaches for N 4 Bis Aminopropyl Spermidine Studies

Genetic Perturbation Models (e.g., bpsA Gene Deletion Mutants) in Hyperthermophiles

A primary strategy for understanding the in vivo function of N(4)-bis(aminopropyl)spermidine involves genetic perturbation, specifically the creation of gene deletion mutants in hyperthermophilic archaea. The gene encoding N(4)-bis(aminopropyl)spermidine synthase, designated bpsA, has been the main target for these studies. uniprot.orgebi.ac.uk

One of the most well-characterized models is the bpsA-disrupted strain of the hyperthermophilic archaeon Thermococcus kodakarensis, known as DBP1. nih.govnih.gov Researchers create such mutants by deleting the bpsA gene from the wild-type organism's genome. The resulting phenotype of the DBP1 strain provides direct evidence for the role of the BpsA enzyme and its product, N(4)-bis(aminopropyl)spermidine.

High-performance liquid chromatography (HPLC) analysis of the cellular contents of the DBP1 strain confirms the complete absence of both N(4)-aminopropylspermidine and N(4)-bis(aminopropyl)spermidine. nih.govresearchgate.net This demonstrates unequivocally that BpsA is essential for the synthesis of these branched-chain polyamines. nih.gov Instead of the branched polyamines, the mutant strain accumulates the precursor polyamine, spermidine (B129725). nih.gov

The most significant finding from these genetic models is the link between N(4)-bis(aminopropyl)spermidine and thermal stability. While the DBP1 mutant can grow at 85°C, albeit with a slightly longer lag phase compared to the wild-type, it is completely unable to grow at the higher temperature of 93°C. nih.govresearchgate.net This growth defect at high temperatures can be partially rescued by adding N(4)-bis(aminopropyl)spermidine to the culture medium, confirming that the compound itself, and not just the enzyme, is critical for survival in extreme heat. nih.gov These findings strongly indicate that N(4)-bis(aminopropyl)spermidine is indispensable for the cellular processes that allow hyperthermophiles to thrive at near-boiling temperatures. ebi.ac.uk

| Strain | Genotype | Growth at 85°C | Growth at 93°C | Major Polyamines Detected |

| T. kodakarensis KU216 (Wild-Type) | bpsA+ | Normal | Normal | N(4)-bis(aminopropyl)spermidine |

| T. kodakarensis DBP1 | ΔbpsA | Slightly extended lag phase | No growth | Spermidine (accumulated) |

This interactive table summarizes the key characteristics of the wild-type and bpsA deletion mutant strains of T. kodakarensis, based on data from genetic perturbation studies. nih.govnih.gov

In Vitro Reconstitution and Cell-Free Systems for Mechanistic Elucidation

To understand the biochemical mechanism of N(4)-bis(aminopropyl)spermidine synthesis, researchers employ in vitro reconstitution and cell-free systems. nih.govfrontiersin.org These approaches allow for the study of enzymatic reactions in a controlled environment, free from the complexity of a living cell. researchgate.net

The identification of the bpsA gene itself was achieved through such a method. nih.gov The process began with the analysis of cytoplasmic extracts from T. kodakarensis to isolate fractions with the desired enzymatic activity. nih.gov Candidate proteins within the active fraction were identified, and their corresponding genes were cloned and expressed in a heterologous host, typically Escherichia coli. nih.gov The recombinant proteins were then purified and tested individually in vitro. Of the candidates tested, only the protein expressed from the bpsA gene (initially identified as TK1691) was able to synthesize N(4)-bis(aminopropyl)spermidine from its precursors, spermidine and decarboxylated S-adenosylmethionine (dcSAM). nih.govnih.gov

This in vitro reconstitution confirmed that BpsA is a bifunctional enzyme that catalyzes the sequential addition of two aminopropyl groups to spermidine. nih.govresearchgate.net This cell-free approach is critical for determining substrate specificity, reaction kinetics, and the precise catalytic mechanism of the enzyme, details that are difficult to obtain from in vivo studies alone. frontiersin.org

Cell-free protein synthesis (CFPS) systems, which consist of cell extracts containing all the necessary machinery for transcription and translation, represent a powerful platform for such studies. nih.govnih.gov These systems can be used to rapidly produce enzymes like BpsA and then directly use them in biosynthetic assays within the same reaction vessel, streamlining the process of enzyme characterization and pathway elucidation. researchgate.net

| Component | Function in the In Vitro System | Finding |

| Recombinant BpsA Enzyme | The catalyst to be studied | Catalyzes the synthesis of N(4)-bis(aminopropyl)spermidine. |

| Spermidine | The initial acceptor substrate | Confirmed as the core molecule for the addition of aminopropyl groups. |

| dcSAM | The aminopropyl group donor | The source of the aminopropyl moieties that form the branches. |

| Reaction Buffer | Provides optimal pH and ionic conditions | Allows for the controlled study of enzyme activity. |

This interactive table outlines the components and findings from in vitro reconstitution experiments used to elucidate the function of the BpsA enzyme. nih.govnih.gov

Comparative Functional Studies with Linear and Other Branched Polyamines

To appreciate the specific advantages conferred by the branched structure of N(4)-bis(aminopropyl)spermidine, researchers conduct comparative functional studies against linear polyamines. A key experimental model for this involves genetic "replacement" studies.

In a notable study, the bpsA gene in T. kodakarensis was deleted and replaced with the speE gene from another hyperthermophile, Pyrobaculum calidifontis. nih.gov The SpeE enzyme synthesizes the long-chain linear polyamine thermospermine (B1218049), not the branched N(4)-bis(aminopropyl)spermidine. This created a mutant strain (KPS) that produced thermospermine as its major polyamine instead of the native branched structure. nih.gov

Comparing the KPS strain to both the wild-type and the bpsA deletion mutant (DBP1) provided critical insights:

Heat Stress: The KPS strain, which produces the linear thermospermine, showed partially restored growth at 93°C. This indicates that while the branched structure of N(4)-bis(aminopropyl)spermidine is superior for thermal protection, a long-chain linear polyamine can partially fulfill this function. nih.gov

Cold Stress: The DBP1 mutant (lacking any long or branched polyamine) exhibited poor survival under repeated cycles of cold and heat stress. The KPS strain, however, showed significantly improved survival, similar to the wild-type. This suggests that both branched and long-chain linear polyamines play a crucial role in maintaining membrane stability and cellular function during temperature fluctuations. nih.gov

Gene Regulation: The expression of certain proteins, such as the hydrogenase subunit HyhL, is absent in the DBP1 mutant but is restored in the KPS strain. This suggests that the requirement is for a highly charged polycation for certain regulatory functions, a role that both N(4)-bis(aminopropyl)spermidine and thermospermine can play. nih.gov

These comparative studies highlight that while other polyamines can substitute for some of its functions, the unique branched structure of N(4)-bis(aminopropyl)spermidine likely provides an optimized solution for the extreme environmental challenges faced by hyperthermophiles. nih.gov

Future Directions and Unexplored Avenues in N 4 Bis Aminopropyl Spermidine Research

Elucidating Broader Cellular Network Interactions and Regulatory Pathways

The primary known function of N(4)-bis(aminopropyl)spermidine is its involvement in the biosynthesis of branched-chain polyamines, which are crucial for the growth of thermophiles under extreme heat conditions. uniprot.orgebi.ac.uk The enzyme N(4)-bis(aminopropyl)spermidine synthase (BpsA) catalyzes the formation of this unique polyamine from spermidine (B129725). uniprot.orgnih.gov While its role in stabilizing cellular components at high temperatures is established, the broader network of its interactions within the cell is largely uncharted territory.

Future research should focus on identifying the full spectrum of molecules that interact with N(4)-bis(aminopropyl)spermidine. Given its highly positive charge, it is likely to associate with various polyanionic molecules such as nucleic acids and acidic proteins. researchgate.net Investigating these interactions could reveal novel regulatory roles in processes like DNA replication, transcription, and translation, similar to how other polyamines like spermidine and spermine (B22157) are known to modulate these fundamental cellular activities. wikipedia.org

Furthermore, the regulatory pathways governing the expression and activity of BpsA are not fully understood. While BpsA orthologs are found exclusively in thermophiles, the specific cellular signals that trigger its synthesis and the downstream consequences of its activity beyond producing branched-chain polyamines are key areas for future investigation. nih.govnih.gov Understanding these regulatory networks could provide insights into how thermophiles adapt and thrive in their extreme environments.

Table 1: Key Research Questions for Cellular Network Interactions

| Research Question | Potential Significance |

| What is the complete interactome of N(4)-bis(aminopropyl)spermidine? | Identification of novel cellular functions and pathways regulated by this polyamine. |

| How does N(4)-bis(aminopropyl)spermidine binding affect the structure and function of its interaction partners? | Understanding the molecular mechanisms underlying its stabilizing and regulatory roles. |

| What are the upstream signaling pathways that regulate the expression and activity of BpsA? | Elucidation of the cellular mechanisms for sensing and responding to high-temperature stress. |

| Are there feedback mechanisms by which N(4)-bis(aminopropyl)spermidine regulates its own synthesis? | Insight into the homeostatic control of branched-chain polyamine levels. |

Investigation of Its Interplay with Other Stress Response Mechanisms

The established role of N(4)-bis(aminopropyl)spermidine in thermotolerance suggests a direct link to stress response. nih.govnih.gov However, the extent of its interplay with other cellular stress response mechanisms remains an open question. Organisms have evolved a complex and interconnected network of pathways to cope with various stressors, including heat shock, oxidative stress, and DNA damage.

Future studies should explore whether the synthesis of N(4)-bis(aminopropyl)spermidine is induced by other stressors besides high temperature. For instance, do conditions of oxidative stress or exposure to DNA damaging agents lead to an upregulation of BpsA and an accumulation of branched-chain polyamines? Investigating potential crosstalk between the N(4)-bis(aminopropyl)spermidine pathway and canonical stress response pathways, such as the heat shock protein response or the SOS response, could reveal a more integrated role for this polyamine in cellular defense.

Moreover, the precursor molecule, spermidine, has been shown to be involved in various stress responses in different organisms. mdpi.comnih.gov For example, exogenous spermidine can alleviate salt stress in plants and is implicated in the polyamine stress response in the brain. mdpi.comnih.govnih.gov It is plausible that N(4)-bis(aminopropyl)spermidine, as a derivative, possesses unique or enhanced stress-protective functions that are yet to be discovered. Comparative studies between the effects of spermidine and N(4)-bis(aminopropyl)spermidine under different stress conditions could elucidate the specific contribution of the branched-chain structure to its protective capabilities.

Development of N(4)-bis(aminopropyl)spermidine as a Novel Research Probe or Tool

The unique properties of N(4)-bis(aminopropyl)spermidine and its synthesizing enzyme, BpsA, present opportunities for their development as novel research tools. The enzyme BpsA has already been utilized as a model for studying non-ribosomal peptide synthase (NRPS) domain recombination and for researching phosphopantetheinyl transferase (PPTase). wikipedia.org

Given its specific production in thermophiles and its crucial role in their survival, N(4)-bis(aminopropyl)spermidine could be developed into a biomarker for identifying and studying thermophilic organisms in various environments. Fluorescently labeled derivatives of N(4)-bis(aminopropyl)spermidine could be synthesized and used as probes to visualize its localization within the cell and to track its dynamics during stress responses. This could provide valuable information about its sites of action and its transport mechanisms.

Furthermore, the BpsA enzyme itself could be engineered for biotechnological applications. Its ability to catalyze the transfer of aminopropyl groups could potentially be harnessed for the synthesis of other novel polyamine structures with desired properties. Understanding the substrate specificity and catalytic mechanism of BpsA in greater detail will be crucial for such engineering efforts. nih.gov The enzyme's stability at high temperatures also makes it an attractive candidate for use in biocatalytic processes that require elevated temperatures.

Table 2: Potential Applications as a Research Tool

| Application | Description |

| Biomarker | Use of N(4)-bis(aminopropyl)spermidine or the bpsA gene to detect and quantify thermophilic microorganisms. |

| Fluorescent Probe | Synthesis of labeled N(4)-bis(aminopropyl)spermidine to study its cellular localization and dynamics. |

| Biocatalyst | Engineering BpsA to synthesize novel polyamines or other valuable chemicals. |

| Model System | Continued use of BpsA to study the fundamental mechanisms of NRPS enzymes. wikipedia.org |

Q & A

What distinguishes N(4)-bis(aminopropyl)spermidine(1+) from other polyamines in hyperthermophiles?

Level: Basic

Answer:

N(4)-bis(aminopropyl)spermidine(1+) is a branched-chain polyamine (BCPA) unique to archaea, contrasting with linear polyamines like spermine and spermidine in eukaryotes and prokaryotes. Its branched structure enhances thermostability by stabilizing nucleic acids (e.g., DNA/RNA) through electrostatic interactions and reduced molecular flexibility at high temperatures (>80°C). Enzymes EC 2.5.1.127 and EC 2.5.1.128 catalyze its synthesis, transferring aminopropyl groups to spermidine precursors .

Table 1: Comparison of Polyamine Types in Organisms

| Polyamine Type | Structure | Organisms | Key Enzymes | Stability Role |

|---|---|---|---|---|

| Linear (e.g., spermidine) | Straight-chain | Eukaryotes/Prokaryotes | Spermidine synthase (EC 2.5.1.16) | Moderate thermostability |

| Branched (e.g., N(4)-bis(aminopropyl)spermidine) | Branched-chain | Archaea | EC 2.5.1.127/128 | High thermostability |

What methodological approaches are used to quantify N(4)-bis(aminopropyl)spermidine(1+) in archaeal cultures?

Level: Basic

Answer:

Quantification involves:

- HPLC with Fluorescent Derivatization : Pre-column derivatization using dansyl chloride or o-phthalaldehyde enhances detection sensitivity. Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water) separate polyamines .

- Mass Spectrometry (LC-MS/MS) : Provides high specificity for branched-chain isomers using multiple reaction monitoring (MRM) .

- Bradford Assay : Quantifies total protein in extracts to normalize polyamine levels (e.g., μg polyamine/mg protein) .

How can researchers design experiments to analyze the thermostabilizing effects of N(4)-bis(aminopropyl)spermidine(1+) on nucleic acids?

Level: Advanced

Answer:

Experimental Design:

Thermal Denaturation Assays : Measure DNA/RNA melting temperatures (Tm) via UV-Vis spectroscopy (260 nm) with/without polyamines. Higher Tm indicates stabilization .

Circular Dichroism (CD) : Monitor structural changes in nucleic acids under increasing temperatures (20–100°C).

Comparative Analysis : Test linear polyamines (spermidine) as controls to isolate branched-chain effects .

In Vitro Transcription/Translation : Assess enzyme activity (e.g., Taq polymerase) in PCR or cell-free systems with/without the polyamine.

Data Interpretation:

- Statistical analysis (ANOVA) to compare Tm shifts.

- Correlate polyamine concentration with Tm using regression models.

What challenges exist in synthesizing N(4)-bis(aminopropyl)spermidine(1+) in vitro, and how can they be addressed?

Level: Advanced

Answer:

Challenges:

- Branching Specificity : Non-enzymatic synthesis risks off-target linear byproducts.

- Enzyme Sourcing : EC 2.5.1.127/128 are archaeal enzymes; heterologous expression in E. coli requires codon optimization .

Solutions:

Recombinant Enzymes : Clone and express EC 2.5.1.127/128 in E. coli with His-tags for affinity purification .

Stepwise Aminopropylation : Use decarboxylated S-adenosylmethionine (dcAdoMet) as the aminopropyl donor in buffered (pH 9.0) reactions .

Purification : Ion-exchange chromatography (e.g., DEAE-cellulose) separates branched products from linear contaminants .

How can contradictions in reported optimal conditions for EC 2.5.1.127/128 enzyme activity be resolved?

Level: Advanced

Answer:

Contradictions : Discrepancies in pH (7.5 vs. 9.0) and temperature (70°C vs. 90°C) optima across studies.

Resolution Strategies:

Source Organism Variation : Compare enzyme kinetics from Thermococcus (marine) vs. Sulfolobus (terrestrial) species .

Assay Standardization : Use uniform substrates (e.g., spermidine + dcAdoMet) and pre-incubate enzymes at target temperatures.

Kinetic Profiling : Measure and under varying conditions to identify true optima .

What analytical techniques differentiate N(4)-bis(aminopropyl)spermidine(1+) from structurally similar polyamines?

Level: Advanced

Answer:

- NMR Spectroscopy : - and -NMR identify branching patterns (e.g., δ 1.4–1.6 ppm for aminopropyl CH2 groups) .

- Ion-Pair Chromatography : Pairing agents (e.g., heptafluorobutyric acid) improve separation of branched/linear isomers in LC-MS .

- Enzymatic Digestion : Incubate with spermidine synthase (EC 2.5.1.16); linear spermidine is metabolized, while branched analogs resist degradation .

What are the implications of N(4)-bis(aminopropyl)spermidine(1+) in genetic engineering of thermostable organisms?

Level: Advanced

Answer:

- DNA Stabilization : Enhances plasmid integrity in PCR or cloning at high temperatures (>95°C) .

- Extremophile Engineering : Introduce EC 2.5.1.127/128 genes into mesophiles to improve heat tolerance.

- RNA Therapeutics : Stabilize mRNA vaccines by incorporating the polyamine during lipid nanoparticle formulation.

Table 2: Applications in Genetic Engineering

| Application | Methodology | Benefit |

|---|---|---|

| High-Temperature PCR | Add 1–5 mM polyamine to reaction buffer | Reduces DNA denaturation |

| Thermophile Transformation | Co-express polyamine biosynthetic genes | Improves plasmid retention |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.